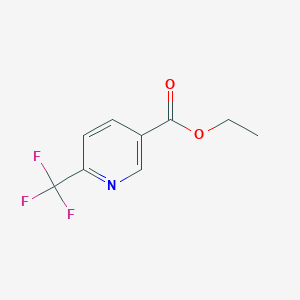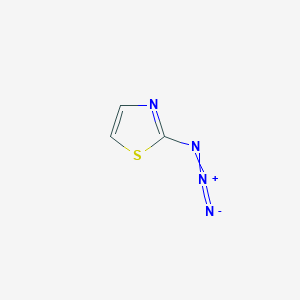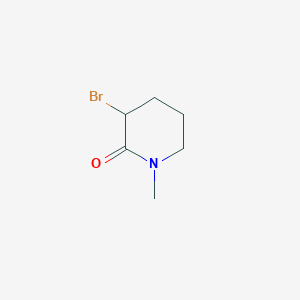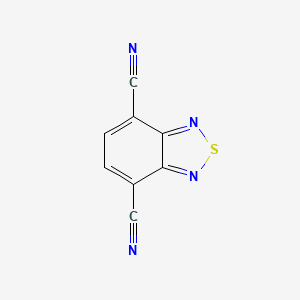
Ethyl 6-(trifluoromethyl)nicotinate
概要
説明
Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups, which are of significant interest in various chemical syntheses due to their electron-withdrawing properties. These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Synthesis Analysis
The synthesis of compounds related to ethyl 6-(trifluoromethyl)nicotinate has been explored in several studies. For instance, a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a closely related compound, was developed using a trifluoromethylation process that is both cost-effective and scalable for industrial applications . Additionally, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate for further chemical synthesis, demonstrating the versatility of trifluoromethyl-substituted nicotinates in complex chemical reactions .
Molecular Structure Analysis
The molecular structure of compounds in the same family as ethyl 6-(trifluoromethyl)nicotinate has been determined using various analytical techniques. For example, the crystal structure of ethyl 6,6'-(1,2-ethanediyl)-4,4'-bis(trifluoromethyl)salicylate was elucidated, showing an almost planar molecule with a center of inversion and intramolecular hydrogen bonding . This level of structural detail is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Trifluoromethyl-substituted nicotinates undergo a variety of chemical reactions. The study of functionally substituted formylphenyl derivatives of ethyl nicotinates revealed reactions with primary amines, glycols, and 1,2-phenylenediamine, leading to the formation of azomethines, 1,3-dioxolanes, and dihydrobenzylimidazoles . These reactions are indicative of the reactivity of the trifluoromethyl group and the nicotinate moiety, which can be leveraged to synthesize a wide range of functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-(trifluoromethyl)nicotinate derivatives are influenced by the presence of the trifluoromethyl group. For instance, neutral Ni(II) complexes derived from anilino-substituted enone ligands bearing trifluoromethyl groups have been shown to be active in the polymerization of ethylene, producing branched polyethylenes with varying molecular weights and degrees of branching . This demonstrates the impact of trifluoromethyl substitution on the catalytic properties of metal complexes, which can be exploited in polymer synthesis.
科学的研究の応用
Synthesis Intermediates
Ethyl 6-(trifluoromethyl)nicotinate and its derivatives are primarily used as intermediates in the synthesis of more complex chemical compounds. For instance, Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate is used as an intermediate in synthesizing 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones (Eichler, Rooney, & Williams, 1976). Another study reports a safe and economical synthesis method for methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in developing novel anti-infective agents (Mulder et al., 2013).
Organic Synthesis
Ethyl 6-(trifluoromethyl)nicotinate derivatives are valuable in organic synthesis. For example, a convenient synthesis method for ethyl nicotinates was devised using 3-cyano-2(1H)-pyridones, which can be further converted into other nicotinic acid derivatives (Paine, 1987). The compound has also been used to synthesize ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate (Zhou et al., 2008).
Pharmacological Research
Some derivatives of Ethyl 6-(trifluoromethyl)nicotinate are investigated for potential pharmacological applications. For example, the retinoprotective effect of 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was evaluated in a rat model, showing potential as a retinoprotector (Peresypkina et al., 2020).
Chemical Analysis and Method Development
Ethyl 6-(trifluoromethyl)nicotinate derivatives also play a role in methodological research in chemistry. An example is the development of a process for the continuous flow hydrogenation of ethyl nicotinate (Ouchi et al., 2014). Additionally, the antibacterial activity of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives synthesized from ethyl 6-(trifluoromethyl)nicotinate was assessed (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use personal protective equipment .
将来の方向性
作用機序
Target of Action
Ethyl 6-(trifluoromethyl)nicotinate is a chemical compound that has been found to be present in a wide range of pesticides and insecticides . The primary targets of this compound are likely to be the pests and insects that these products are designed to control.
Mode of Action
Given its presence in pesticides and insecticides, it can be inferred that it likely interacts with biological targets in pests and insects to exert a toxic effect .
Biochemical Pathways
As a component of pesticides and insecticides, it is likely involved in disrupting essential biological processes in pests and insects, leading to their death .
Pharmacokinetics
It is known that the compound has a molecular weight of 21916 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of Ethyl 6-(trifluoromethyl)nicotinate is the effective control of pests and insects when used as a component in pesticides and insecticides
特性
IUPAC Name |
ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-7(13-5-6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFRJTLIEGYCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005501 | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethyl)nicotinate | |
CAS RN |
597532-36-0, 851070-23-0 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597532-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-(trifluoromethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions synthesizing amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate. Why are these derivatives significant, and how do they relate to potential insecticide development?
A1: Insecticides often work by disrupting essential processes within insects. Amine and amide groups are commonly found in bioactive molecules, including existing insecticides. By synthesizing new amine and amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate [], researchers aim to create compounds with potentially improved insecticidal activity. The trifluoromethylpyridine core itself is considered a bioactive component [], and modifying it with various amine and amide groups allows exploration of different structure-activity relationships. This approach could lead to the discovery of new insecticides with enhanced potency, selectivity, or a favorable safety profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)